molecular formula C18H17N3O2 B1684507 オルテロネル CAS No. 566939-85-3

オルテロネル

カタログ番号: B1684507
CAS番号: 566939-85-3
分子量: 307.3 g/mol
InChIキー: OZPFIJIOIVJZMN-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オルテロネルは、TAK-700としても知られており、CYP17A1酵素の非ステロイド系阻害剤です。この酵素はアンドロゲン生合成に不可欠であり、テストステロンなどの男性ホルモンの産生に関与しています。オルテロネルは、武田薬品工業株式会社がミレニアム製薬との共同で、転移性ホルモン抵抗性前立腺がんの治療のために開発されました。 初期の臨床試験では有望視されていましたが、最終的に第III相試験で全生存期間を延長することができず、開発が中止されました .

科学的研究の応用

作用機序

オルテロネルは、アンドロゲン生合成に関与するCYP17A1酵素を選択的に阻害することによって、その効果を発揮します。CYP17A1は、プレグネノロンとプロゲステロンを17α-ヒドロキシ誘導体に変換する2つの重要な反応を触媒し、その後、デヒドロエピアンドロステロン(DHEA)とアンドロステンジオンが生成されます。CYP17A1を阻害することによって、オルテロネルはDHEAとアンドロステンジオンのレベルを低下させ、テストステロンの産生を減少させます。 アンドロゲンレベルのこの低下は、アンドロゲン依存性前立腺がん細胞の増殖を遅らせるのに役立ちます .

類似の化合物との比較

オルテロネルは、CYP17A1阻害剤として知られる化合物のクラスに属します。他の類似の化合物には、以下が含まれます。

    アビラテロン: 前立腺がんの治療に使用される別のCYP17A1阻害剤。オルテロネルとは異なり、アビラテロンは正常に開発され、臨床診療で広く使用されています。

    ガレテロン: CYP17A1を阻害し、アンドロゲン受容体を拮抗し、アンドロゲン受容体タンパク質を分解する多標的薬。

    セビテロネル: 前立腺がんの治療にも有望な、非ステロイド系CYP17A1阻害剤。

これらの化合物と比較して、オルテロネルは、その特定の化学構造と、有意なオフターゲット効果を伴わないCYP17A1の選択的阻害においてユニークです .

生化学分析

Biochemical Properties

Orteronel selectively inhibits the enzyme CYP17A1 . CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity . DHEA and androstenedione are androgens and precursors of testosterone. Therefore, the inhibition of CYP17 activity by Orteronel decreases circulating levels of testosterone .

Cellular Effects

Orteronel’s inhibition of CYP17A1 impacts various types of cells and cellular processes. Specifically, it influences cell function by affecting cell signaling pathways and gene expression related to androgen biosynthesis . By decreasing the levels of testosterone, Orteronel can influence cellular metabolism, particularly in cells that are sensitive to androgen levels, such as those found in prostate tumors .

Molecular Mechanism

Orteronel exerts its effects at the molecular level primarily through its interaction with the CYP17A1 enzyme . By inhibiting this enzyme, Orteronel prevents the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of DHEA and androstenedione . This results in a decrease in the levels of these androgens and their downstream product, testosterone .

Dosage Effects in Animal Models

In animal models, specifically Sprague–Dawley rats, the absorption of Orteronel was rapid, with maximum concentrations of the drug in plasma attained at different time points after oral administration of Orteronel at various dosages . The bioavailability ranged between 69 and 89%

Metabolic Pathways

Orteronel is involved in the metabolic pathway of androgen biosynthesis . It interacts with the CYP17A1 enzyme, which is a key player in this pathway

準備方法

オルテロネルの合成は、ナフタレンカルボキサミドであるコア構造の調製から始まり、いくつかのステップを伴います。合成経路には通常、以下のステップが含まれます。

    ナフタレンコアの形成: これは、適切な出発物質を特定の条件下で反応させて、ナフタレン環系を形成することを含みます。

    官能基の導入: ニトロ化、還元、アシル化などの反応によって、ナフタレンコアにさまざまな官能基が導入されます。

    環化: ピロロイミダゾール環の形成は、環化反応によって達成されます。

    最終的な修飾:

化学反応の分析

オルテロネルは、以下を含むいくつかのタイプの化学反応を受けます。

    酸化: オルテロネルは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

    還元: 還元反応は、オルテロネルに存在する官能基を修飾するために使用できます。

    置換: オルテロネルは、1つの官能基が別の官能基に置き換わる置換反応を受けることができます。

    加水分解: この化合物は、酸性または塩基性条件下で加水分解されて、異なる生成物を生成することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、加水分解用のさまざまな酸と塩基などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

    医学: オルテロネルの主要な用途は、転移性ホルモン抵抗性前立腺がんの治療です。

    生物学: オルテロネルは、さまざまな生理学的プロセスや疾患におけるアンドロゲンの役割を理解するために、生物学的研究で使用されてきました。

    化学: この化合物は、その化学的性質と反応について研究されており、ナフタレンカルボキサミドとピロロイミダゾールの挙動に関する洞察を提供しています。

    産業: 主要な用途は医学ですが、オルテロネルの研究から得られた知識は、他の医薬品開発に適用できます.

類似化合物との比較

Orteronel is part of a class of compounds known as CYP17A1 inhibitors. Other similar compounds include:

    Abiraterone: Another CYP17A1 inhibitor used in the treatment of prostate cancer. Unlike Orteronel, abiraterone has been successfully developed and is widely used in clinical practice.

    Galeterone: A multi-targeted agent that inhibits CYP17A1, antagonizes the androgen receptor, and degrades the androgen receptor protein.

    Seviteronel: A nonsteroidal CYP17A1 inhibitor that also shows promise in the treatment of prostate cancer.

Compared to these compounds, Orteronel is unique in its specific chemical structure and its selective inhibition of CYP17A1 without significant off-target effects .

特性

IUPAC Name

6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFIJIOIVJZMN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319121
Record name Orteronel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566939-85-3, 426219-23-0
Record name Orteronel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566939-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orteronel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orteronel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orteronel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORTERONEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orteronel
Reactant of Route 2
Reactant of Route 2
Orteronel
Reactant of Route 3
Reactant of Route 3
Orteronel
Reactant of Route 4
Reactant of Route 4
Orteronel
Reactant of Route 5
Reactant of Route 5
Orteronel
Reactant of Route 6
Orteronel
Customer
Q & A

Q1: What is the primary mechanism of action of Orteronel?

A1: Orteronel acts by inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. [, ] This enzyme is crucial for the biosynthesis of androgens, hormones that play a significant role in prostate cancer progression.

Q2: How does Orteronel's inhibition of CYP17A1 impact androgen levels?

A2: By inhibiting CYP17A1, Orteronel disrupts the production of androgens in the testes, adrenal glands, and potentially within prostate cancer cells themselves. [] This leads to a significant reduction in circulating androgen levels. [, , , ]

Q3: Does Orteronel preferentially inhibit the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity?

A3: While Orteronel demonstrates a preference for inhibiting the lyase activity, it does not exhibit complete selectivity. [, ] This lack of absolute selectivity can lead to the accumulation of certain steroid precursors, potentially contributing to side effects. [, ]

Q4: What downstream effects are observed as a result of Orteronel's impact on androgen synthesis?

A4: Reduced androgen levels following Orteronel treatment have been linked to a decrease in prostate-specific antigen (PSA) levels, a marker of prostate cancer tumor burden. [] Additionally, some studies reported radiographic responses, indicating tumor regression. [, ]

Q5: What is the molecular formula and weight of Orteronel?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of Orteronel. Further investigation into the chemical literature would be required to obtain this information.

Q6: How is Orteronel absorbed and metabolized in the body?

A6: Studies in healthy individuals show that Orteronel is absorbed orally and primarily metabolized into its primary metabolite, M-I. [] Food intake, particularly high-fat meals, has been shown to increase the bioavailability of Orteronel. []

Q7: What is the primary route of excretion for Orteronel?

A7: Orteronel is predominantly excreted through urine, with a smaller fraction eliminated in feces. [, ] Research in animal models suggests that urinary tubular secretion, potentially mediated by transporter proteins, plays a significant role in its renal clearance. []

Q8: How does renal impairment affect Orteronel exposure?

A8: Physiologically based pharmacokinetic modeling predicted increased Orteronel exposure in patients with moderate and severe renal impairment. [] These predictions were corroborated by clinical trial data, indicating the need for dosage adjustments in this patient population. []

Q9: What preclinical models were used to evaluate the efficacy of Orteronel?

A9: While the abstracts do not provide specific details on preclinical models, they mention that Orteronel demonstrated preclinical activity in suppressing androgen levels and shrinking androgen-dependent organs. [] Further research in published articles would be needed to elucidate the specific models employed.

Q10: What were the primary endpoints assessed in clinical trials evaluating Orteronel?

A10: Clinical trials investigating Orteronel primarily focused on overall survival (OS) as the primary endpoint. [, ] Secondary endpoints included radiographic progression-free survival (rPFS), PSA response rates, and safety assessments. [, ]

Q11: Did Orteronel meet its primary endpoint in phase III clinical trials?

A11: Unfortunately, the phase III ELM-PC 5 trial did not meet its primary endpoint of improving OS. [, , ] Despite demonstrating improvements in rPFS and PSA response rates, the lack of OS benefit led to the discontinuation of its development for CRPC. [, , ]

Q12: What potential mechanisms might contribute to the lack of OS benefit observed with Orteronel in phase III trials?

A12: Several factors could have contributed to the lack of OS benefit, including the emergence of resistance mechanisms and the use of subsequent life-prolonging therapies after Orteronel discontinuation. [, ] The widespread availability of alternative therapies like abiraterone, another CYP17A1 inhibitor, during the trial period might have masked potential OS benefits. []

Q13: Is there evidence of cross-resistance between Orteronel and other androgen synthesis inhibitors, such as abiraterone?

A13: Although not definitively established in the provided abstracts, the possibility of cross-resistance between these agents warrants investigation. [] Further research is needed to elucidate the potential for shared resistance mechanisms and their clinical implications.

Q14: What were the most frequently reported adverse events associated with Orteronel treatment?

A14: Common adverse events observed in Orteronel clinical trials included fatigue, nausea, vomiting, and gastrointestinal disturbances such as diarrhea and constipation. [, , , ] These side effects were generally mild to moderate in severity. [, ]

Q15: Did Orteronel demonstrate any serious or unexpected adverse effects?

A15: While generally well-tolerated, Orteronel was associated with serious adverse events in some instances. These included fatigue, hypokalaemia, pancreatitis, and posterior reversible encephalopathy syndrome (PRES) in isolated cases. [, , , ]

Q16: Were any specific drug delivery or targeting strategies employed in the development of Orteronel?

A16: The provided research does not mention specific drug delivery or targeting strategies for Orteronel.

Q17: What analytical techniques were employed to characterize and quantify Orteronel in biological samples?

A17: Researchers utilized a variety of analytical methods, including high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), to measure Orteronel concentrations in biological samples. [, ] These highly sensitive techniques allowed for accurate quantification of Orteronel and its metabolites in various matrices. [, ]

Q18: How does Orteronel compare to other CYP17A1 inhibitors, such as abiraterone, in terms of efficacy and safety?

A18: While both Orteronel and abiraterone target CYP17A1, they exhibit distinct pharmacological profiles. [, , ] Direct head-to-head trials are necessary to definitively compare their efficacy and safety. []

Q19: What other therapeutic options are available for patients with CRPC who are not eligible for or have progressed on Orteronel?

A19: Several alternative therapies exist for CRPC, including other androgen synthesis inhibitors, androgen receptor antagonists, chemotherapy, immunotherapy, and radiopharmaceuticals. [, ] The optimal treatment approach depends on individual patient characteristics, disease stage, and prior treatment history. []

Q20: Did the research on Orteronel lead to any cross-disciplinary collaborations or applications?

A20: The development of Orteronel involved collaboration between medicinal chemists, biologists, pharmacologists, and clinicians. [, ] While not explicitly stated in the abstracts, the knowledge gained from Orteronel research likely contributed to the development of other androgen synthesis inhibitors and advanced our understanding of CRPC biology.

Q21: How does the structure of Orteronel contribute to its binding to CYP17A1?

A21: Research suggests that Orteronel, like other nonsteroidal CYP17A1 inhibitors, interacts with the enzyme's catalytic heme iron. [] This interaction disrupts the enzyme's ability to convert steroid precursors into androgens. []

Q22: Did modifying the structure of Orteronel affect its activity or selectivity toward the different enzymatic activities of CYP17A1?

A22: Studies investigating different isomers of Orteronel, such as (S)-orteronel and (R)-orteronel, revealed variations in their binding modes and selectivity for the lyase versus hydroxylase activities of CYP17A1. [, ] These findings highlight the impact of subtle structural modifications on enzyme inhibition.

Q23: How did researchers assess the stability of Orteronel under different conditions?

A23: While the abstracts do not detail specific stability studies, researchers likely conducted stability assessments under various conditions, including different temperatures, pH levels, and storage conditions, to determine the compound's shelf life and inform formulation development. []

Q24: Were any specific formulations developed to improve the stability, solubility, or bioavailability of Orteronel?

A24: The provided research does not mention any particular formulations developed for Orteronel.

Q25: Were there any concerns regarding the potential environmental impact or degradation of Orteronel?

A25: The abstracts do not provide information regarding Orteronel's environmental impact or degradation pathways.

Q26: Did researchers explore potential combination therapies involving Orteronel?

A26: Yes, clinical trials investigated Orteronel in combination with other therapies, including docetaxel and prednisone. [, , ] These studies aimed to assess potential synergistic effects and improve treatment outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。